3-(Oxolan-2-ylmethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxolan-2-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C11H15BO4 It is a derivative of phenylboronic acid, where the phenyl group is substituted with an oxolan-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-ylmethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-ylmethoxy)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The oxolan-2-ylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or ethanol), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted phenylboronic acid derivatives.
Scientific Research Applications
3-(Oxolan-2-ylmethoxy)phenylboronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Medicinal Chemistry:
Materials Science: Utilized in the design of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-ylmethoxy)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of enzyme inhibitors and sensors. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: The parent compound, which lacks the oxolan-2-ylmethoxy group.
3-Formylphenylboronic Acid: A derivative with a formyl group instead of the oxolan-2-ylmethoxy group.
4-Formylphenylboronic Acid: Another derivative with a formyl group at the para position.
Uniqueness
3-(Oxolan-2-ylmethoxy)phenylboronic acid is unique due to the presence of the oxolan-2-ylmethoxy group, which can impart different chemical and physical properties compared to other phenylboronic acid derivatives
Properties
Molecular Formula |
C11H15BO4 |
---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
[3-(oxolan-2-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-3-1-4-10(7-9)16-8-11-5-2-6-15-11/h1,3-4,7,11,13-14H,2,5-6,8H2 |
InChI Key |
XHBQGDCQKFEOMC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.